Methyl 2-azido-4-hydroxy-5-methoxybenzoate
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Overview
Description
Methyl 2-azido-4-hydroxy-5-methoxybenzoate is an organic compound with the molecular formula C9H9N3O4. This compound is characterized by the presence of an azido group (-N3), a hydroxy group (-OH), and a methoxy group (-OCH3) attached to a benzoate ester. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azido-4-hydroxy-5-methoxybenzoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-hydroxy-4-methoxybenzoic acid.
Azidation: The hydroxybenzoic acid is then subjected to azidation using sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under controlled temperature conditions to ensure the formation of the azido group.
Esterification: The final step involves the esterification of the azido-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid (H2SO4) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azido-4-hydroxy-5-methoxybenzoate undergoes various types of chemical reactions, including:
Reduction: The azido group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Oxidation: The methoxy group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)
Major Products
Reduction: Methyl 2-amino-4-hydroxy-5-methoxybenzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Oxidation: Methyl 2-carboxy-4-hydroxy-5-methoxybenzoate
Scientific Research Applications
Methyl 2-azido-4-hydroxy-5-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in click chemistry reactions.
Biology: The compound is studied for its potential use in bioconjugation and labeling of biomolecules due to the reactivity of the azido group.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 2-azido-4-hydroxy-5-methoxybenzoate involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction commonly known as the Huisgen cycloaddition or click chemistry. This reaction is highly specific and efficient, making the compound valuable in various applications, including bioconjugation and material science.
Comparison with Similar Compounds
Methyl 2-azido-4-hydroxy-5-methoxybenzoate can be compared with other similar compounds such as:
Methyl 2-hydroxy-4-methoxybenzoate: Lacks the azido group, making it less reactive in click chemistry reactions.
Methyl 2-azido-4-hydroxybenzoate: Lacks the methoxy group, which may affect its solubility and reactivity.
Methyl 2-azido-5-methoxybenzoate: The position of the hydroxy group is different, which can influence the compound’s reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of scientific research applications.
Properties
CAS No. |
900516-01-0 |
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Molecular Formula |
C9H9N3O4 |
Molecular Weight |
223.19 g/mol |
IUPAC Name |
methyl 2-azido-4-hydroxy-5-methoxybenzoate |
InChI |
InChI=1S/C9H9N3O4/c1-15-8-3-5(9(14)16-2)6(11-12-10)4-7(8)13/h3-4,13H,1-2H3 |
InChI Key |
CYLNWUGNFXOZOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)N=[N+]=[N-])O |
Origin of Product |
United States |
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